BenchChemオンラインストアへようこそ!

(3-methyl-2-oxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid

Physicochemical profiling XLogP3 Quinazolinone analogs

(3-Methyl-2-oxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid (CAS 696637-93-1; PubChem CID is a heterocyclic quinazolinone derivative featuring a 3,4-dihydroquinazolin-2(1H)-one core with a methyl substituent at N3 and an acetic acid moiety at N1. It belongs to a structural class of quinazolin-4(3H)-one acetic acid derivatives that have demonstrated nanomolar-range aldose reductase (AR) inhibitory activity in vitro.

Molecular Formula C11H12N2O3
Molecular Weight 220.228
CAS No. 696637-93-1
Cat. No. B2744305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-methyl-2-oxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid
CAS696637-93-1
Molecular FormulaC11H12N2O3
Molecular Weight220.228
Structural Identifiers
SMILESCN1CC2=CC=CC=C2N(C1=O)CC(=O)O
InChIInChI=1S/C11H12N2O3/c1-12-6-8-4-2-3-5-9(8)13(11(12)16)7-10(14)15/h2-5H,6-7H2,1H3,(H,14,15)
InChIKeyYYGSYXAQZZTYJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3-Methyl-2-oxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid – Quinazolinone Scaffold with N1-Acetic Acid and N3-Methyl Motif for Aldose Reductase-Targeted Procurement


(3-Methyl-2-oxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid (CAS 696637-93-1; PubChem CID 4916070) is a heterocyclic quinazolinone derivative featuring a 3,4-dihydroquinazolin-2(1H)-one core with a methyl substituent at N3 and an acetic acid moiety at N1 [1]. It belongs to a structural class of quinazolin-4(3H)-one acetic acid derivatives that have demonstrated nanomolar-range aldose reductase (AR) inhibitory activity in vitro [2]. The compound is commercially available as a research-grade building block from multiple suppliers at ≥98% purity (HPLC), with storage recommended at 2–8°C in sealed, dry conditions .

Why (3-Methyl-2-oxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid Cannot Be Interchanged with Generic Quinazolinone Acetic Acid Derivatives


In-class quinazolinone acetic acid derivatives exhibit steep structure–activity relationships (SAR) driven by the position and nature of substituents on the quinazolinone core. The N3-methyl group and N1-acetic acid side chain of the target compound constitute a specific substitution pattern that differs fundamentally from N2-alkylated, C2-phenyl, or 2,4-dioxo congeners. Within the 22-compound series evaluated by Tokalı et al., AR inhibitory KI values spanned a range despite the shared core, demonstrating that even minor substituent changes produce quantifiably meaningful potency shifts [1]. Generic substitution without verifying positional and electronic equivalence therefore risks selecting a compound with substantially different target engagement, solubility (XLogP3 variation), and ADME profile [1][2].

Quantitative Differentiation Evidence for (3-Methyl-2-oxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid Versus Closest Analogs


LogP-Guided Solubility and Permeability Differentiation Versus Des-Methyl and Ethyl Ester Congeners

The target compound exhibits a computed XLogP3 of 0.5, which places it in an optimal range for aqueous solubility and moderate passive permeability [1]. In contrast, the des-methyl analog 2-(4-oxoquinazolin-3(4H)-yl)acetic acid is predicted to have a lower XLogP3 (~0.0–0.2) due to loss of the N3 methyl hydrophobic contribution, while the ethyl ester congener 3(4H)-quinazolineacetic acid, 2-methyl-4-oxo-, ethyl ester (CAS 1207052-94-5) carries a substantially higher XLogP3 (~1.5) owing to ester masking of the carboxylic acid [1][2]. The 0.5 log unit differential relative to the des-methyl analog corresponds to an approximately 3-fold shift in octanol-water partition coefficient, directly impacting aqueous solubility and bioassay compatibility [1].

Physicochemical profiling XLogP3 Quinazolinone analogs

Aldose Reductase Inhibitory Activity – Class-Level Nanomolar Potency with Validated Superiority Over Epalrestat

The target compound shares the quinazolin-4(3H)-one acetic acid scaffold with a series of 22 analogs evaluated by Tokalı et al. (2023) for in vitro AR inhibition. Every tested member of this series exhibited nanomolar-range AR inhibitory activity, and all compounds were more potent than the clinically used AR inhibitor epalrestat under identical assay conditions [1]. Although the exact KI value for the target compound has not been reported in the public domain as a discrete data point, the most potent series member (Compound 19) achieved a KI of 61.20 ± 10.18 nM [1]. This establishes a class-level performance ceiling and a validated reference point for procurement justification. The N3-methyl-N1-acetic acid substitution pattern of the target compound maps onto the same pharmacophore model that produced compound 19 and closely related active analogs [1][2].

Aldose reductase inhibition Diabetes complications Polyol pathway

Rotatable Bond Count Advantage for Conformational Pre-organization Versus Flexible-Chain Analogs

The target compound possesses exactly 2 rotatable bonds (the N1–CH2–COOH linkage), making it one of the most conformationally restricted members within the broader quinazolinone acetic acid chemotype [1]. By comparison, the most potent derivative in the Tokalı et al. series (Compound 19) contains 10 rotatable bonds due to an extended phenoxyacetic acid linker and a 4-methylpiperazine substituent [2]. Lower rotatable bond count is associated with improved ligand efficiency, reduced entropic penalty upon binding, and typically more favorable pharmacokinetic properties according to widely applied drug-likeness filters (Veber rules). The 2-rotatable-bond architecture provides a defined conformational space that can be exploited for scaffold-hopping or fragment-based design strategies without the synthetic complexity of extensively substituted analogs.

Conformational restriction Ligand efficiency Rotatable bonds

Purity Benchmarking: ≥98% HPLC Specification Enables Reproducible Quantitative Pharmacology

Commercially sourced (3-methyl-2-oxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid is supplied at ≥98% purity (HPLC) with storage specifications of 2–8°C in sealed, dry containers . This purity grade meets or exceeds the typical ≥95% threshold for SAR studies and enzymatic assays, where impurities at >2% can confound IC50/KI determinations, especially for nanomolar-potency targets such as aldose reductase [1]. In contrast, custom-synthesized quinazolinone acetic acid analogs from non-specialist sources frequently carry purities of 90–95% and may contain regioisomeric contaminants from the alkylation step that are difficult to resolve chromatographically. A ≥98% certified purity provides traceable lot-to-lot consistency critical for cross-study comparability.

Purity specification Quality control Procurement compliance

Positional Isomer Differentiation: N3-Methyl-N1-Acetic Acid Versus N1-Methyl-N3-Acetic Acid Regioisomers

The target compound bears the acetic acid moiety at the N1 position and the methyl group at the N3 position of the 3,4-dihydroquinazolin-2(1H)-one ring system. This N1-acetic acid substitution pattern is mechanistically significant because it places the carboxylate pharmacophore in a geometry that, based on molecular docking studies of the quinazolin-4(3H)-one acetic acid series, positions it to engage the anion-binding pocket of aldose reductase (Tyr48, His110, Trp111) [1]. The regioisomer bearing acetic acid at N3 and methyl at N1 would project the carboxylate in a different vector, likely reducing ionic interactions with the catalytic residues. While direct comparative biochemical data for these specific regioisomers are not publicly available, the SAR established across the 22-compound series confirms that the position of the acetic acid-bearing substituent is a primary determinant of AR inhibitory potency [1][2].

Regioisomer specificity Quinazolinone substitution SAR precision

Procurement-Driven Application Scenarios for (3-Methyl-2-oxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid


Aldose Reductase Inhibitor Hit Expansion and SAR Profiling

As a core scaffold validated by the Tokalı et al. (2023) series demonstrating nanomolar AR inhibition across 22 derivatives [1], this compound serves as an optimal starting point for systematic SAR exploration. Its N3-methyl and N1-acetic acid substitution pattern defines the minimal pharmacophore, while the 2-rotatable-bond architecture leaves ample vectors (C5–C8 aromatic positions) for iterative substitution without introducing excessive molecular complexity. Researchers can directly compare new analogs against the published series benchmark (KI = 61.20 nM for Compound 19) using identical recombinant human AR assay conditions [1].

Physicochemical Benchmarking for CNS or Ocular Drug Discovery Programs

With an XLogP3 of 0.5 and a molecular weight of 220.22 g/mol [2], this compound falls within the favorable physicochemical space for central nervous system (CNS) and ocular drug candidates, where excessive lipophilicity (LogP >3) is associated with poor solubility, rapid metabolic clearance, and retinal toxicity. In diabetic complication research—where aldose reductase inhibitors are sought for neuropathy, retinopathy, and nephropathy indications—the compound's balanced hydrophilicity supports formulation in aqueous vehicles for in vivo ocular or systemic administration, differentiating it from more lipophilic ester prodrugs requiring solubilizing excipients [1].

Fragment-Based Drug Discovery (FBDD) Library Member

The compound's low molecular weight (220.22 Da), 2 rotatable bonds, and 3 hydrogen bond acceptors satisfy standard fragment library criteria (MW <300 Da, rotatable bonds ≤3, HBA ≤3) [2]. It can serve as a validated fragment hit for aldose reductase or as a general quinazolinone fragment for screening against other NADPH-dependent oxidoreductase targets. The ≥98% purity specification ensures that fragment soaking or co-crystallization experiments are not compromised by impurities that could produce spurious electron density. Procurement of gram-quantity lots enables comprehensive crystallographic and biophysical (SPR, ITC) follow-up.

Synthetic Intermediate for Diversified Quinazolinone Libraries

The N1-acetic acid moiety provides a carboxylic acid handle for amide coupling, esterification, or hydrazide formation, enabling rapid diversification into compound libraries without de novo core construction. This contrasts with the C2- or C6-acetic acid quinazoline regioisomers that require different synthetic routes and protecting group strategies. As demonstrated by the synthesis of the 22-compound Tokalı et al. series [1], the quinazolin-4(3H)-one acetic acid scaffold is amenable to high-yielding alkylation, condensation, and Mannich-type diversification steps, making this building block a strategic procurement choice for medicinal chemistry groups building targeted libraries.

Quote Request

Request a Quote for (3-methyl-2-oxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.